hexyl 4-[(trifluoroacetyl)amino]benzoate
Description
Hexyl 4-[(trifluoroacetyl)amino]benzoate is a synthetic ester derivative characterized by a trifluoroacetylated amino group attached to the para position of a benzoic acid core, with a hexyl ester chain. The trifluoroacetyl group (CF₃CO−) imparts high electronegativity and chemical stability, enhancing resistance to hydrolysis compared to non-fluorinated analogs. This compound’s structure suggests applications in pharmaceuticals (e.g., prodrug formulations) or materials science, where fluorination improves thermal stability and lipophilicity.
Properties
IUPAC Name |
hexyl 4-[(2,2,2-trifluoroacetyl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3NO3/c1-2-3-4-5-10-22-13(20)11-6-8-12(9-7-11)19-14(21)15(16,17)18/h6-9H,2-5,10H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNFNAFVTSMUYES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC(=O)C1=CC=C(C=C1)NC(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Substituent Effects on Stability and Reactivity
Hexyl 4-[(Diphenylacetyl)Amino]Benzoate (C₂₇H₂₉NO₃; MW 415.53)
- Key Differences : The diphenylacetyl group (Ph₂CHCO−) replaces trifluoroacetyl, introducing bulkier aromatic substituents.
- Implications: Solubility: Reduced solubility in polar solvents due to increased hydrophobicity from phenyl groups. Molecular Weight: Higher MW (415.53 vs. ~307 for trifluoroacetyl analog) may affect diffusion rates in biological systems.
Hexyl 2-[4-(Diethylamino)-2-Hydroxybenzoyl]Benzoate (C₂₅H₃₁NO₅; MW 425.52)
- Key Differences: Features a diethylamino group (−N(Et)₂) and a hydroxy (−OH) substituent on the benzoyl moiety.
- Implications: Basicity: The diethylamino group increases basicity, enhancing protonation in acidic environments. Hydrogen Bonding: The hydroxy group enables hydrogen bonding, improving solubility in aqueous media compared to the non-polar trifluoroacetyl derivative. Solid-State Behavior: Patent evidence highlights its formulation for solidification, suggesting higher crystallinity or melting points than the target compound .
Fluorination Impact: Lessons from Liquid Crystal Analogs
Evidence from fluorinated antiferroelectric liquid crystals (e.g., DM0-DM3 series) reveals:
- Lateral Fluorine Substitution : Fluorine atoms at ortho/meta positions enhance polarity and thermal stability by reducing molecular symmetry and increasing dipole moments.
- Comparison to Trifluoroacetyl : The trifluoroacetyl group in the target compound similarly introduces strong electron-withdrawing effects, which could stabilize the molecule against nucleophilic attack and lower its electron density for electrophilic reactions.
Functional Group and Application Comparisons
| Compound | Key Substituent | Molecular Weight | Notable Properties |
|---|---|---|---|
| Hexyl 4-[(trifluoroacetyl)amino]benzoate | Trifluoroacetyl (CF₃CO−) | ~307 (estimated) | High lipophilicity, chemical stability |
| Hexyl 4-[(diphenylacetyl)amino]benzoate | Diphenylacetyl (Ph₂CHCO−) | 415.53 | Steric bulk, potential for π-π interactions |
| Hexyl 2-[4-(diethylamino)-2-hydroxybenzoyl]benzoate | Diethylamino (−N(Et)₂), −OH | 425.52 | pH-dependent solubility, solidification utility |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
